molecular formula C20H17NO2S B14732298 Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- CAS No. 10399-00-5

Benzenesulfonamide, N-(diphenylmethylene)-4-methyl-

Cat. No.: B14732298
CAS No.: 10399-00-5
M. Wt: 335.4 g/mol
InChI Key: ODLFJRFKAOOIKO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound has a unique structure that includes a benzenesulfonamide moiety substituted with a diphenylmethylene group and a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with diphenylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. The final product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Research: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide without the diphenylmethylene and methyl groups.

    N-(Phenylmethylene)benzenesulfonamide: Similar structure but lacks the methyl group.

    4-Methylbenzenesulfonamide: Lacks the diphenylmethylene group.

Uniqueness

Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- is unique due to the presence of both the diphenylmethylene and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its enzyme inhibition properties and make it a valuable compound in medicinal chemistry research.

Properties

CAS No.

10399-00-5

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-benzhydrylidene-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17NO2S/c1-16-12-14-19(15-13-16)24(22,23)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

ODLFJRFKAOOIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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